N'-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide
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Overview
Description
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is a synthetic organic compound that features a benzoyloxy group attached to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide typically involves the formation of an N–O bond via the oxidation of amines with benzoyl peroxide. This method is efficient and avoids the formation of undesirable C–N bonds (amides). The reaction conditions often include a significant amount of water in combination with cesium carbonate (Cs₂CO₃) to achieve high selectivity and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle reactive intermediates like benzoyl peroxide.
Chemical Reactions Analysis
Types of Reactions
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the benzoyloxy group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Benzoyl peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxamic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide has several applications in scientific research:
Medicinal Chemistry: It can serve as a precursor for the synthesis of biologically active molecules, including potential therapeutic agents.
Organic Synthesis: The compound is useful as an intermediate in the synthesis of complex organic molecules.
Materials Science: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide involves the formation of reactive intermediates that interact with molecular targets. The benzoyloxy group can generate benzoyloxy radicals upon cleavage, which can then interact with proteins or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(Benzoyloxy)amines: These compounds share the benzoyloxy functional group and have similar reactivity.
Benzoylecgonine: A metabolite of cocaine that also contains a benzoyloxy group.
Benzotriazoles: Compounds with benzoyloxy groups that exhibit similar chemical behavior
Uniqueness
N’-(Benzoyloxy)-4-chloro-1-methyl-1H-imidazole-5-carboximidamide is unique due to the presence of both the benzoyloxy and imidazole moieties, which confer distinct chemical and biological properties. This combination makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
54711-63-6 |
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Molecular Formula |
C12H11ClN4O2 |
Molecular Weight |
278.69 g/mol |
IUPAC Name |
[[amino-(5-chloro-3-methylimidazol-4-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C12H11ClN4O2/c1-17-7-15-10(13)9(17)11(14)16-19-12(18)8-5-3-2-4-6-8/h2-7H,1H3,(H2,14,16) |
InChI Key |
YPIRWPCEGISXLN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC(=C1C(=NOC(=O)C2=CC=CC=C2)N)Cl |
Origin of Product |
United States |
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